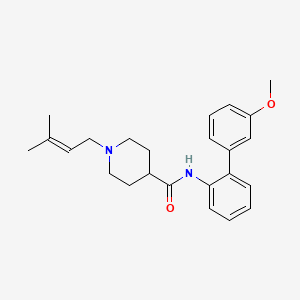
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is a derivative of isoindole-1,3(2H)-dione, and its unique chemical structure makes it a promising candidate for various research purposes.
作用机制
The mechanism of action of 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to interact with proteins and enzymes through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction can lead to changes in the conformation and activity of the protein or enzyme, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteasomes and kinases, which are involved in cellular processes such as protein degradation and signal transduction. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of using 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its unique chemical structure, which makes it a versatile building block for the synthesis of other chemical compounds. It is also relatively easy to synthesize, which makes it accessible for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as a fluorescent probe for detecting protein-protein interactions. Another direction is to explore its anti-cancer properties and its potential as a therapeutic agent for cancer treatment. Additionally, its ability to inhibit the activity of certain enzymes makes it a promising candidate for drug discovery. Further research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
In conclusion, 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is a promising chemical compound with potential applications in various scientific research fields. Its unique chemical structure, relative ease of synthesis, and versatile nature make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and its potential applications.
合成方法
The synthesis of 4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-phenoxybenzylamine with 4,5,6,7-tetrabromoisoindoline-1,3-dione in the presence of a catalyst. The reaction proceeds through a series of intermediate steps to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
科学研究应用
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione has potential applications in various scientific research fields. It has been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. It has also been investigated for its anti-cancer properties and its ability to inhibit the activity of certain enzymes. Additionally, it has been used as a building block for the synthesis of other chemical compounds with potential applications in drug discovery.
属性
IUPAC Name |
4,5,6,7-tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Br4NO3/c21-15-13-14(16(22)18(24)17(15)23)20(27)25(19(13)26)10-6-8-12(9-7-10)28-11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPWUXQQQHQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Br4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrabromo-2-(4-phenoxyphenyl)isoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4942824.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane](/img/structure/B4942825.png)
![N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide](/img/structure/B4942844.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methylpiperidine](/img/structure/B4942851.png)
![2-{3,5-dibromo-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942860.png)
![2-methoxy-N'-{[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}benzohydrazide](/img/structure/B4942867.png)
![5-chloro-2-[4-(dimethylamino)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4942875.png)
![3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B4942886.png)

![1-(3-chlorobenzyl)-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4942901.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4942904.png)
![6-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4942909.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide hydrochloride](/img/structure/B4942914.png)